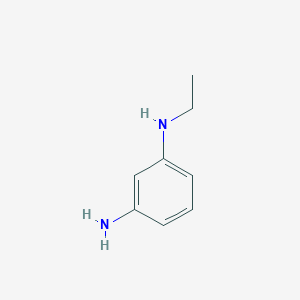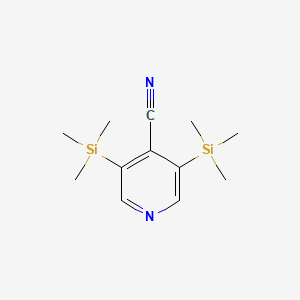
2-ジメチルアミノ-4-エトキシ-チアゾール-5-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H12N2O2S. This compound is notable for its unique structure, which includes a thiazole ring substituted with dimethylamino and ethoxy groups, as well as an aldehyde functional group. It is used primarily in research settings, particularly in the fields of chemistry and biology.
科学的研究の応用
2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde typically involves the reaction of appropriate thiazole derivatives with dimethylamine and ethoxy reagents under controlled conditions. One common method includes the use of thiazole-5-carbaldehyde as a starting material, which is then subjected to nucleophilic substitution reactions to introduce the dimethylamino and ethoxy groups.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
Types of Reactions: 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo substitution reactions, particularly at the positions adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
作用機序
The mechanism of action of 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can engage in π-π interactions and hydrogen bonding, while the dimethylamino and ethoxy groups can modulate the compound’s electronic properties, enhancing its binding affinity to specific targets. These interactions can influence biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
- 2-Dimethylamino-4-methoxy-thiazole-5-carbaldehyde
- 2-Dimethylamino-4-ethoxy-thiazole-5-carboxylic acid
- 2-Dimethylamino-4-ethoxy-thiazole-5-methyl
Comparison: Compared to its analogs, 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications. The ethoxy group also provides different steric and electronic effects compared to other substituents like methoxy or methyl groups, influencing the compound’s overall behavior in chemical reactions and biological systems.
特性
IUPAC Name |
2-(dimethylamino)-4-ethoxy-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-4-12-7-6(5-11)13-8(9-7)10(2)3/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTDSMSMSHGZBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC(=N1)N(C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1356985.png)










